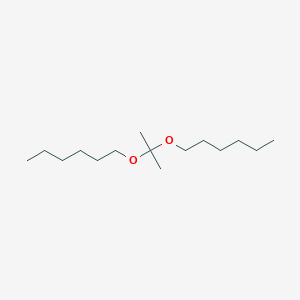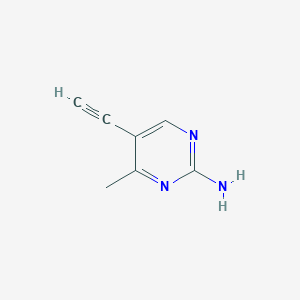![molecular formula C16H14N2O3 B13994331 N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B13994331.png)
N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide: is an organic compound with the molecular formula C16H14N2O3. It is characterized by the presence of a nitrophenyl group and an ethenyl linkage, making it a compound of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with 4-acetamidostyrene under basic conditions. The reaction proceeds via a Knoevenagel condensation, followed by a subsequent reduction step to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and reaction mechanisms. Its nitrophenyl group can act as a chromophore, facilitating spectroscopic studies.
Medicine: While not a drug itself, derivatives of this compound may have potential pharmaceutical applications. Research into its analogs could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide exerts its effects is largely dependent on its chemical structure. The nitrophenyl group can participate in electron transfer reactions, while the ethenyl linkage provides a site for conjugation and interaction with other molecules. These properties enable the compound to act as a versatile intermediate in various chemical processes.
Comparaison Avec Des Composés Similaires
N-[4-[2-(4-hydroxyphenyl)ethenyl]phenyl]acetamide: This compound has a hydroxy group instead of a nitro group, which alters its reactivity and applications.
N-[4-[2-(4-aminophenyl)ethenyl]phenyl]acetamide: The amino group provides different chemical properties, making it useful in different contexts.
N-[4-[2-(4-methoxyphenyl)ethenyl]phenyl]acetamide: The methoxy group changes the compound’s solubility and reactivity.
Uniqueness: N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide is unique due to its nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electron-donating or electron-withdrawing characteristics.
Propriétés
Formule moléculaire |
C16H14N2O3 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14N2O3/c1-12(19)17-15-8-4-13(5-9-15)2-3-14-6-10-16(11-7-14)18(20)21/h2-11H,1H3,(H,17,19) |
Clé InChI |
KMYUHKCVKYYXKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


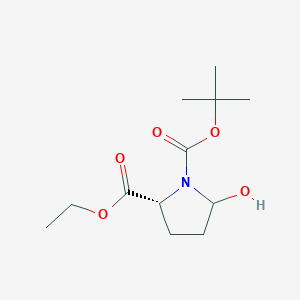
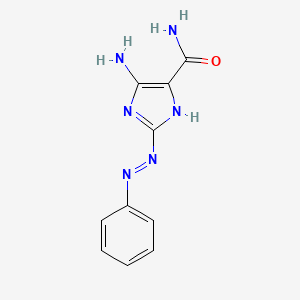

![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)

![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)
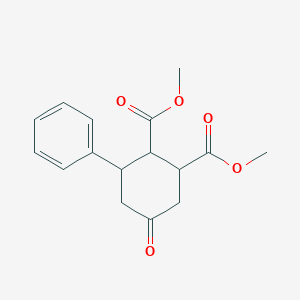
![Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate](/img/structure/B13994271.png)
![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)
